Nickel(2+) methacrylate
Description
Nickel(2+) methacrylate is a coordination compound where a nickel(II) ion (Ni²⁺) is bonded to two methacrylate anions (C₄H₅O₂⁻). This compound is synthesized through the reaction of nickel salts (e.g., nickel chloride or nickel nitrate) with methacrylic acid or its derivatives under controlled conditions. The resulting complex exhibits unique physicochemical properties due to the combination of the transition metal center and the organic ligand, making it valuable in polymer chemistry, catalysis, and materials science .
Key Properties:
- Molecular Formula: Ni(C₄H₅O₂)₂
- Structure: Octahedral geometry with Ni²⁺ coordinated by methacrylate ligands and possibly water molecules, depending on hydration state .
- Solubility: Moderately soluble in polar solvents like methanol and water, with solubility influenced by pH and temperature .
- Thermal Stability: Decomposes above 200°C, releasing methacrylic acid and forming nickel oxides .
Properties
CAS No. |
52496-91-0 |
|---|---|
Molecular Formula |
C8H10NiO4 |
Molecular Weight |
228.86 g/mol |
IUPAC Name |
2-methylprop-2-enoate;nickel(2+) |
InChI |
InChI=1S/2C4H6O2.Ni/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
PVODOPAHTWFPQE-UHFFFAOYSA-L |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ni+2] |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ni+2] |
Other CAS No. |
94275-78-2 52496-91-0 |
Origin of Product |
United States |
Chemical Reactions Analysis
Polymerization Catalysis
Nickel(2+) methacrylate participates in polymerization reactions, particularly as a precursor or catalyst in methyl methacrylate (MMA) polymerization. Key findings include:
Syndiotactic Polymerization of MMA
-
Neutral nickel(II) complexes, such as β-ketoiminato-Ni(II) systems, activate MMA polymerization with modified methylaluminoxane (MMAO) as a cocatalyst .
-
Syndiotactic-rich poly(methyl methacrylate) (PMMA) forms (syndiotacticity rr ≈ 70%) via a coordination-insertion mechanism .
-
Example reaction conditions:
Catalyst System MMA Conversion (%) Tacticity (rr) Molecular Weight (Đ) β-Ketoiminato-Ni(II)/MMAO >98 70% 15,000–30,000 (1.8–2.2)
Copolymerization with Ethylene
-
This compound derivatives enable ethylene/MMA copolymerization, yielding functionalized polyethylenes with up to 16.7 mol% MMA units .
-
Hyperbranched microstructures form due to chain-walking mechanisms .
Radical Polymerization Pathways
While nickel(II) complexes typically follow insertion mechanisms, radical pathways emerge under specific conditions:
Homolytic Ligand Cleavage
-
Ni(I) intermediates generated via P–C bond cleavage in phosphine ligands initiate MMA radical polymerization .
-
Simultaneous radical and insertion polymerizations produce physical blends of PMMA and polyethylene (no copolymer linkage) .
Reductive Decomposition
-
Low-valent Ni(0/I) species form via reductive elimination of catalyst precursors, triggering radical chain growth .
-
Example decomposition pathway:
Coordination Chemistry and Ligand Exchange
This compound engages in ligand substitution and redox reactions:
Ligand Displacement
-
Triphenylphosphine (PPh₃) in nickel complexes dissociates to open coordination sites for monomer binding .
-
Example equilibrium:
Redox Activity
-
Nickel(II) undergoes reversible reduction to Ni(I) in the presence of radical initiators or reducing agents .
-
Ni(I) intermediates stabilize via coordination with π-accepting ligands (e.g., iminopyrrolyl groups) .
Decomposition and Stability
Thermal and chemical decomposition pathways include:
Thermolysis
-
At elevated temperatures (>100°C), this compound decomposes into nickel oxides and methacrylic acid derivatives .
Hydrolysis
-
Aqueous hydrolysis yields methacrylic acid and nickel hydroxide:
Comparison with Similar Compounds
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
- Molecular Formula: NiCl₂·6H₂O
- Structure: Hexaaquanickel(II) complex with Cl⁻ counterions .
- Applications: Widely used in electroplating, catalysis, and as a precursor for other nickel compounds.
- Toxicity: Classified as a carcinogen (inhalation hazard) with an occupational exposure limit (OEL) of 0.1 mg/m³ .
- Key Difference: Unlike nickel methacrylate, NiCl₂·6H₂O lacks organic ligands, limiting its utility in polymer composites .
Nickel(II) Oxalate Dihydrate (NiC₂O₄·2H₂O)
- Molecular Formula: NiC₂O₄·2H₂O
- Structure: Layered structure with oxalate ligands bridging Ni²⁺ ions .
- Applications: Used in battery materials and as a precursor for nickel nanoparticles.
- Thermal Behavior: Decomposes at ~300°C to NiO, CO, and CO₂, contrasting with nickel methacrylate’s lower decomposition temperature .
Nickel(II) Perchlorate Hexahydrate (Ni(ClO₄)₂·6H₂O)
Nickel Dichromate (NiCr₂O₇)
- Molecular Formula: NiCr₂O₇
- Hazards: Highly toxic and carcinogenic, with strict handling protocols .
- Utility: Primarily in pigments and corrosion inhibitors, but environmental regulations restrict its use compared to nickel methacrylate .
Data Table: Comparative Analysis of Nickel Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
